

# An In-Depth Technical Guide to Aspidostomide D

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## Compound of Interest

Compound Name: Aspidostomide D

Cat. No.: B1474375

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**Aspidostomide D** is a marine natural product belonging to the bromopyrrole alkaloid class of compounds. It was first isolated from the Patagonian bryozoan *Aspidostoma giganteum*, representing one of the secondary metabolites identified from this marine invertebrate.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the available scientific data on **Aspidostomide D**, focusing on its chemical properties, isolation, and what is known about its biological activity.

## Chemical Structure and Properties

**Aspidostomide D** is characterized by a complex chemical structure featuring a brominated pyrrole carboxylic acid moiety linked to a bromotryptophan-derived component.<sup>[2][3]</sup> The structural elucidation of **Aspidostomide D** was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Caption: Generalized structural components of **Aspidostomide D**.

## Spectroscopic Data

The structural assignment of **Aspidostomide D** was based on the following spectroscopic data as reported by Patiño et al. (2014).

Table 1: NMR Spectroscopic Data for **Aspidostomide D** in DMSO-d<sub>6</sub>

Position	<sup>13</sup> C Chemical Shift (δC, ppm)	<sup>1</sup> H Chemical Shift (δH, ppm, mult., J in Hz)
Pyrroloketopiperazine Moiety		
1	159.1 (C)	
3	55.2 (CH)	5.22 (br s)
4	30.9 (CH <sub>2</sub> )	3.50 (m), 2.94 (m)
6	120.1 (C)	
7	108.9 (C)	
8	98.2 (C)	
8a	125.3 (C)	
Indole Moiety		
2'	114.5 (C)	
3'	109.8 (C)	
3a'	128.1 (C)	
4'	111.8 (CH)	6.91 (br s)
5'	113.5 (C)	
6'	121.2 (CH)	7.12 (dd, 8.6, 1.6)
7'	119.8 (CH)	7.23 (d, 8.6)
7a'	135.9 (C)	
NH-1'	10.55 (br s)	
NH-5	7.48 (br s)	

Data sourced from Patiño et al., 2014.

Table 2: High-Resolution Mass Spectrometry Data for **Aspidostomide D**

Parameter	Value
Molecular Formula	C15H8Br5N3O2
Ionization Mode	HR-ESI-MS
Observed m/z	[M+H] <sup>+</sup>
Calculated m/z	Not explicitly stated in the abstract

Data sourced from Patiño et al., 2014.

## Experimental Protocols

### Isolation and Purification of **Aspidostomide D**

The following is a summary of the experimental workflow for the isolation of **Aspidostomide D** from *Aspidostoma giganteum*.

Caption: A simplified workflow for the isolation of **Aspidostomide D**.

The detailed steps for the isolation are as follows:

- **Extraction:** The freeze-dried and ground specimens of *Aspidostoma giganteum* were extracted with a 1:1 mixture of dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and methanol (MeOH).
- **Solvent Partitioning:** The resulting crude extract was subjected to solvent partitioning. Initially, it was partitioned between ethyl acetate (EtOAc) and water (H<sub>2</sub>O). The aqueous phase was then further partitioned with n-butanol (BuOH).
- **Chromatography:** The BuOH-soluble fraction was separated by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. Fractions containing the compounds of interest were then subjected to further purification using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a gradient elution system. This final step yielded pure **Aspidostomide D**.

## Biological Activity

Currently, there is no specific biological activity data published for **Aspidostomide D**. In the initial study by Patiño et al. (2014), several of the isolated aspidostomides were evaluated for their cytotoxicity against a panel of human cancer cell lines. However, only Aspidostomide E showed moderate activity.

Table 3: Cytotoxicity Data for Selected Aspidostomides

Compound	Cell Line	IC50 (μM)
Aspidostomide D	Not Tested	-
Aspidostomide E	786-O (Renal Carcinoma)	Moderately Active*

\*The precise IC50 value for Aspidostomide E was not provided in the abstract of the primary publication.<sup>[1][2][3]</sup>

## Mechanism of Action and Signaling Pathways

To date, there have been no studies investigating the mechanism of action of **Aspidostomide D** or its effects on any signaling pathways. The broader class of bromopyrrole alkaloids is known to exhibit a wide range of biological activities, but specific mechanistic insights for the aspidostomide family are lacking.

## Conclusion

**Aspidostomide D** is a structurally interesting bromopyrrole alkaloid isolated from the marine bryozoan *Aspidostoma giganteum*. While its chemical structure has been elucidated through spectroscopic methods, there is a significant gap in the understanding of its biological properties. Future research is needed to determine the bioactivity of **Aspidostomide D**, elucidate its mechanism of action, and explore its potential as a lead compound for drug development.

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## References

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